molecular formula C23H31N3O2 B5030616 N-1-adamantyl-N'-(1-benzoylpiperidin-4-yl)urea

N-1-adamantyl-N'-(1-benzoylpiperidin-4-yl)urea

Cat. No.: B5030616
M. Wt: 381.5 g/mol
InChI Key: NLGBNJOFYGIGRX-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(1-benzoylpiperidin-4-yl)urea is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(1-benzoylpiperidin-4-yl)urea typically involves the reaction of 1-adamantylamine with 1-benzoylpiperidin-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(1-benzoylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-1-adamantyl-N’-(1-benzoylpiperidin-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(1-benzoylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and stability of the compound, while the benzoylpiperidinyl moiety may interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea
  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide

Uniqueness

N-1-adamantyl-N’-(1-benzoylpiperidin-4-yl)urea is unique due to its specific combination of the adamantyl and benzoylpiperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-(1-benzoylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c27-21(19-4-2-1-3-5-19)26-8-6-20(7-9-26)24-22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h1-5,16-18,20H,6-15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGBNJOFYGIGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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